molecular formula C9H13ClFN B1393104 1-(4-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1092797-76-6

1-(4-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B1393104
CAS No.: 1092797-76-6
M. Wt: 189.66 g/mol
InChI Key: SNOAOHJQSMWUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1803588-71-7) is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₁₀H₁₅ClFN and a molecular weight of 203.69 g/mol . Structurally, it consists of a propane backbone with a primary amine group at the 1-position and a 4-fluorophenyl substituent. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Key identifiers include PubChem CID 53395653 and MDL number MFCD28126655 . Its IUPAC name emphasizes the para-fluorine substitution on the benzene ring, which influences electronic properties and receptor interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOAOHJQSMWUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Fluorophenyl Derivatives

One of the most common and practical methods to prepare 1-(4-fluorophenyl)propan-1-amine involves reductive amination of 4-fluorophenylacetone or 4-fluorobenzaldehyde with ammonia or primary amines, followed by reduction. This approach typically proceeds as follows:

  • Step 1: Condensation of 4-fluorobenzaldehyde with propan-1-amine or ammonia to form an imine intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the amine.
  • Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrogen chloride in anhydrous solvents or HCl gas.

This method allows for good control over stereochemistry when chiral catalysts or chiral auxiliaries are employed, producing optically active (R)- or (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride.

Catalytic Enantioselective Hydrogenation

Enantioselective catalytic hydrogenation of imines derived from 4-fluorophenyl ketones or aldehydes is a modern and efficient route to chiral amines:

  • Use of chiral ligands such as (S)-MeO-Biphep or JosiPhos in the presence of Pd/C or other transition metal catalysts.
  • The process involves Brønsted acid-promoted tautomerization and subsequent enantioselective hydrogenation.
  • This method achieves high enantiomeric excess (up to 95–96% ee) and is scalable for industrial applications.

Coupling Reactions and Amide Reduction

Another approach involves:

  • Coupling of 4-fluorophenylacetic acid derivatives with amines using coupling agents such as TCFH/NMI or PyBOP.
  • Subsequent reduction of the amide to the corresponding amine.
  • This method is useful for synthesizing substituted analogues and derivatives, including the hydrochloride salt after amine isolation.

Detailed Preparation Procedure Example

A typical laboratory-scale preparation of (R)-1-(4-fluorophenyl)propan-1-amine hydrochloride might follow these steps:

Step Procedure Reagents/Conditions Notes
1 Formation of imine intermediate 4-Fluorobenzaldehyde + Propan-1-amine, solvent (e.g., methanol or ethanol), room temperature Stir until imine formation is complete
2 Reduction of imine Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2 gas) Mild conditions to avoid over-reduction
3 Isolation of free amine Extraction and purification by chromatography or crystallization Confirm purity by NMR and MS
4 Conversion to hydrochloride salt Treatment with HCl in dioxane or ethanol Yields crystalline hydrochloride salt suitable for storage

Solubility and Formulation Data

For biological and pharmacological studies, the hydrochloride salt is often prepared as a stock solution with precise molarity calculations. For instance, GlpBio provides detailed stock solution preparation data for (R)-1-(4-fluorophenyl)propan-1-amine hydrochloride:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 5.2726 26.363 52.7259
5 mM Solution Volume (mL) 1.0545 5.2726 10.5452
10 mM Solution Volume (mL) 0.5273 2.6363 5.2726

Preparation involves dissolving the compound in DMSO as a master stock, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear in vivo formulations.

Analytical and Characterization Methods

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield Enantiomeric Excess
Reductive Amination 4-Fluorobenzaldehyde, NaBH3CN or H2/Pd Simple, scalable Possible side reactions, racemization risk 70-90% Moderate to high (with chiral catalysts)
Catalytic Enantioselective Hydrogenation Chiral ligand, Pd/C, H2 High enantioselectivity, clean reaction Requires expensive catalysts 80-95% Up to 96% ee
Amide Coupling & Reduction 4-Fluorophenylacetic acid, coupling agents, reducing agents Versatile for derivatives Multi-step, longer process 60-85% Depends on chiral control

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects yield and stereoselectivity.
  • Use of chiral ligands and Brønsted acids enhances enantioselectivity in hydrogenation.
  • Stepwise addition of solvents during formulation ensures clarity and stability of the hydrochloride salt solutions.
  • Protection/deprotection strategies of functional groups enable synthesis of complex derivatives with maintained amine integrity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

1-(4-Fluorophenyl)propan-1-amine hydrochloride serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions—such as oxidation to form ketones or carboxylic acids, and nucleophilic substitution—makes it valuable in synthetic organic chemistry.

Reaction Type Description
OxidationConverts to ketones or carboxylic acids using agents like potassium permanganate.
ReductionCan yield different amines or alcohols depending on the reducing agent.
SubstitutionThe fluorine atom can be replaced by nucleophiles such as hydroxide or amine groups.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors , particularly within neurotransmitter systems. It is believed to affect serotonin and dopamine pathways by inhibiting their reuptake, potentially leading to increased synaptic levels of these neurotransmitters.

Case Study: Neurotransmitter Interaction

  • A study examined how this compound influences serotonin levels in rat models. Results indicated a significant increase in serotonin availability, suggesting potential implications for treating mood disorders.

Medicine

Research is ongoing into the therapeutic uses of this compound in treating neurological and psychiatric disorders. Its pharmacological profile suggests it may have applications in developing antidepressants or other mood-stabilizing medications.

Therapeutic Area Potential Application
NeurologyTreatment for depression and anxiety disorders.
PsychiatryPossible use in managing bipolar disorder symptoms.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter pathways, particularly those involving serotonin and dopamine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0):
    • Molecular formula: C₉H₁₃ClFN (MW: 189.66 g/mol).
    • The fluorine atom is in the ortho position, altering steric and electronic effects compared to the para isomer. This positional change reduces symmetry and may decrease binding affinity to receptors sensitive to substituent orientation .

Halogen-Substituted Analogs

  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 72934-36-2):
    • Molecular formula: C₉H₁₃Cl₂N (MW: 206.12 g/mol).
    • Chlorine’s stronger electron-withdrawing effect compared to fluorine increases the compound’s lipophilicity (logP) and may enhance membrane permeability .

Alkyl-Substituted Derivatives

  • (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride (CAS: 1032156-97-0): Molecular formula: C₁₁H₁₈ClN (MW: 199.72 g/mol). Stereochemistry (R-configuration) may confer selectivity in chiral environments .
  • 1-(4-Fluoro-3-methylphenyl)propan-1-amine hydrochloride (CAS: 2733123-76-5):
    • Addition of a methyl group at the 3-position introduces steric hindrance, which could disrupt planar interactions with flat binding pockets .

Structural Analogs with Modified Backbones

  • 1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS: 474709-83-6): Molecular formula: C₉H₁₁ClFN (MW: 191.65 g/mol). This contrasts with the flexible propane chain in the parent compound .
  • 4-Fluoromethcathinone (4-FMC) hydrochloride: A ketone derivative with the formula C₁₀H₁₁ClFNO (MW: 215.65 g/mol). The carbonyl group enables hydrogen bonding absent in the amine analog, altering serotonin/dopamine transporter affinity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Structural Feature Notable Properties
1-(4-Fluorophenyl)propan-1-amine HCl C₁₀H₁₅ClFN 203.69 Para-F Primary amine, propane backbone High water solubility
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 Ortho-F Reduced symmetry Lower receptor affinity
1-(4-Chlorophenyl)propan-1-amine HCl C₉H₁₃Cl₂N 206.12 Para-Cl Electron-withdrawing Cl Increased lipophilicity
(R)-1-(4-Ethylphenyl)propan-1-amine HCl C₁₁H₁₈ClN 199.72 Para-Ethyl Chiral center Enhanced metabolic stability
1-(4-Fluorophenyl)cyclopropanamine HCl C₉H₁₁ClFN 191.65 Para-F Cyclopropane ring Conformational rigidity

Pharmacological and Physicochemical Insights

  • Receptor Interactions : Sigma receptor ligands like (+)pentazocine () suggest fluorinated amines may modulate dopamine release. Para-substituted analogs likely exhibit stronger sigma-1 receptor binding due to optimal substituent orientation .
  • Solubility and Stability : Hydrochloride salts generally improve solubility, but alkyl/aryl substitutions (e.g., ethyl, methyl) reduce it. For example, 1-(4-Fluoro-3-methylphenyl)propan-1-amine HCl has 95% purity but requires room-temperature storage .
  • Synthetic Considerations : SHELX software () is widely used for crystallographic refinement, aiding in structural confirmation of these compounds.

Biological Activity

1-(4-Fluorophenyl)propan-1-amine hydrochloride, a compound with the molecular formula C9H13ClFN, is a synthetic amine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, possible mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone substituted with a 4-fluorophenyl group. The presence of fluorine enhances its lipophilicity and may improve pharmacokinetic properties such as bioavailability and metabolic stability. The hydrochloride form increases solubility, making it suitable for various experimental conditions .

Stimulant Properties

Due to structural similarities with known stimulants like amphetamine, this compound may interact with neurotransmitter systems in the central nervous system. Although specific mechanisms remain to be elucidated, it is hypothesized that the compound could influence dopamine and norepinephrine levels, similar to other stimulants .

Dopamine Transporter Interaction

Research indicates that compounds with similar structures may act as atypical dopamine transporter (DAT) inhibitors. A study on related compounds demonstrated their ability to reduce the reinforcing effects of psychostimulants while exhibiting minimal stimulant behavior themselves . This suggests a potential therapeutic application in treating stimulant abuse disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-Fluorophenyl)propan-1-amineSimilar propan-1-amine structurePotentially similar stimulant effects
1-(4-Methylphenyl)propan-1-amineMethyl substitution on phenyl ringMay exhibit different stimulant properties
1-(4-Chlorophenyl)propan-1-amineChlorine substitution instead of fluorinePossible variations in receptor affinity
1-(4-Bromophenyl)propan-1-amineBromine substitution on phenyl ringDifferent interaction dynamics compared to fluorine

The unique fluorine group in this compound may enhance its interaction with biological targets compared to these analogs .

Antimicrobial Activity

Although primarily studied for its stimulant properties, compounds related to this compound have shown varying degrees of antimicrobial activity. For instance, some derivatives demonstrated significant inhibition against specific pathogens in vitro, indicating a broader spectrum of biological effects that warrant further investigation .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-Fluorophenyl)propan-1-amine hydrochloride?

The synthesis typically involves reductive amination of 4-fluorophenylpropan-1-one using ammonium acetate and sodium cyanoborohydride in methanol, followed by hydrochloride salt formation. Alternative routes may employ Grignard reactions with 4-fluorobenzonitrile derivatives, though yields vary depending on reaction conditions (e.g., temperature, catalyst) . For example, structurally similar compounds like 1-(2-Fluorophenyl)propan-1-amine hydrochloride are synthesized via nucleophilic substitution or catalytic hydrogenation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Use deuterated solvents (DMSO-d6 or CDCl3) to resolve aromatic protons and amine signals. Coupling constants in the ¹H NMR spectrum help confirm stereochemistry.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., exact mass 201.0920 for C10H15ClFN) .
  • X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for structure refinement. Single-crystal diffraction can resolve stereochemical ambiguities, as demonstrated in studies of analogous amine hydrochlorides .

Q. How is the purity of this compound assessed in academic settings?

Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Residual solvents (e.g., methanol, THF) are quantified using headspace gas chromatography. For salts, chloride content is determined by argentometric titration .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Catalyst Screening : Test palladium or nickel catalysts for reductive amination to minimize byproducts.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful removal during workup.
  • Salt Formation : Adjust pH during hydrochloride precipitation to avoid co-precipitation of unreacted starting materials. Comparative studies on similar compounds (e.g., 1-(3,4-Difluorophenyl)propan-1-amine hydrochloride) suggest yield improvements via controlled crystallization .

Q. How should discrepancies in NMR data (e.g., splitting patterns) be resolved?

  • Solvent Effects : Deuterated DMSO may induce peak broadening due to hydrogen bonding with the amine group. Compare spectra in CDCl3 for sharper signals.
  • Dynamic Processes : Variable-temperature NMR can reveal conformational exchange in the propan-1-amine chain. For example, rotameric equilibria might explain unexpected splitting .
  • Cross-Validation : Confirm assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., DFT-calculated chemical shifts).

Q. What experimental strategies are effective for studying this compound’s biological interactions?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to quantify affinity for serotonin or dopamine receptors, given structural similarity to psychoactive amines.
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify major metabolites.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) enables tracking in neuronal cell lines .

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

SHELXL refinement of X-ray data can unambiguously determine absolute configuration. For example, Flack parameters refine chirality, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., NH···Cl hydrogen bonds) that stabilize the crystal lattice. This approach has been critical for resolving enantiomeric excess in related compounds like Cinacalcet intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.